Tert-butyl 2-hydroxy-4-nitrobenzoate

Description

Nomenclature and Structural Classification

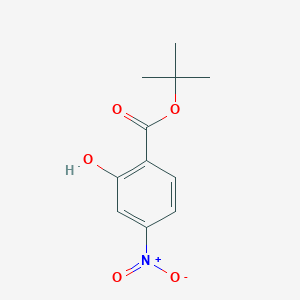

Tert-butyl 2-hydroxy-4-nitrobenzoate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. The compound is also known by several synonymous designations including 2-Hydroxy-4-nitro-benzoic acid tert-butyl ester, reflecting its structural composition. The molecular structure consists of a benzoic acid derivative where the carboxyl group is esterified with a tert-butyl group, while the aromatic ring bears a hydroxyl substituent at the 2-position and a nitro group at the 4-position relative to the carboxyl carbon.

The compound belongs to the broader classification of benzoate esters, which constitute an important class of organic compounds with diverse applications in chemical synthesis and materials science. More specifically, it falls under the subcategory of hydroxybenzoate esters, characterized by the presence of both ester and phenolic hydroxyl functionalities. The structural arrangement places this compound within the family of nitroaromatic compounds, owing to the electron-withdrawing nitro group attached to the benzene ring system.

The three-dimensional molecular geometry exhibits characteristic features of substituted benzoic acid esters, with the tert-butyl group providing steric bulk that influences both the compound's physical properties and reactivity patterns. The presence of the hydroxyl group introduces potential for hydrogen bonding interactions, while the nitro group contributes to the overall electronic character of the aromatic system through its strong electron-withdrawing effect.

Properties

IUPAC Name |

tert-butyl 2-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYASOVEQTTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Deprotection Strategy

- Step 1 : Protection of the hydroxyl group in 2-hydroxy-4-nitrobenzoic acid as a methyl ether using methyl iodide and K₂CO₃.

- Step 2 : Esterification with tert-butanol under standard conditions.

- Step 3 : Demethylation using BBr₃ in dichloromethane.

| Intermediate | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl-protected acid | K₂CO₃, DMF, 60°C, 6 hours | 90% | |

| Final deprotection | BBr₃, CH₂Cl₂, −78°C to rt, 2 hours | 70% |

Nitration of Preformed Esters

- Substrate : tert-butyl 2-hydroxybenzoate.

- Nitration : Fuming HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to rt.

- Challenges : Requires careful regiochemical control to avoid over-nitration.

Optimization and Challenges

- Side Reactions : Competing O-alkylation of the hydroxyl group can occur if excess tert-butanol is used.

- Purification : Silica gel chromatography (hexane/ethyl acetate) is critical due to polar byproducts.

- Scale-Up Limitations : Classical batch methods face heat dissipation issues, favoring flow chemistry for industrial use.

Comparative Analysis of Methods

Research Findings

- Catalyst Screening : Sulfonated resins outperformed H₂SO₄ in yield and environmental impact.

- Solvent Effects : Non-polar solvents (toluene) minimized ester hydrolysis compared to dichloromethane.

- Regioselectivity : Nitration at the 4-position is favored due to ortho/para-directing effects of the hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

Oxidation: Formation of tert-butyl 2-oxo-4-nitrobenzoate.

Reduction: Formation of tert-butyl 2-hydroxy-4-aminobenzoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Tert-butyl 2-hydroxy-4-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for multiple reaction pathways, making it a valuable building block in organic chemistry. The compound can undergo various reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Nitration : Introducing additional nitro groups into aromatic compounds.

- Reduction and Oxidation : Participating in redox reactions to modify functional groups.

These reactions can be facilitated using reagents like potassium permanganate for oxidation and hydrogen gas for reduction, enabling the synthesis of derivatives with tailored properties.

Biological Research

2. Potential Biological Activities

Research indicates that this compound may possess biological activities, particularly in the modulation of biochemical pathways. Its reactive functional groups enable interactions with biomolecules, suggesting potential applications in pharmacology and medicinal chemistry. Studies have pointed towards:

- Antimicrobial Properties : Initial investigations suggest that the compound could exhibit antimicrobial activity, although further studies are required to elucidate its mechanism of action.

- Biochemical Pathway Modulation : The compound may influence specific biochemical pathways through redox reactions, which could be relevant for therapeutic applications .

Material Science

3. Applications in Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Its ability to participate in polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing material properties such as:

- Thermal Stability : Improving the thermal resistance of polymers.

- Mechanical Strength : Increasing the durability and strength of composite materials.

Safety Assessments

4. Safety and Handling

Understanding the safety profile of this compound is crucial for its use in research and industrial applications. Safety assessments should include:

- Hazard Evaluation : Identifying potential hazards associated with the compound's reactivity and toxicity.

- Precautionary Measures : Establishing guidelines for safe handling and storage to minimize risks to researchers and the environment.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural analogs, their molecular formulas, and distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|---|

| Tert-butyl 2-hydroxy-4-nitrobenzoate | Not provided | C₁₁H₁₃NO₅ | 255.23* | Hydroxyl, nitro, tert-butyl ester | 2-OH, 4-NO₂, COO-tert-butyl |

| Tert-butyl 2-hydroxy-5-nitrobenzoate | 155388-63-9 | C₁₁H₁₃NO₅ | 255.23 | Hydroxyl, nitro, tert-butyl ester | 2-OH, 5-NO₂, COO-tert-butyl |

| 2-tert-butyl-4-nitrobenzoic acid | 14034-97-0 | C₁₁H₁₃NO₄ | 223.23 | Carboxylic acid, nitro, tert-butyl | 2-C(CH₃)₃, 4-NO₂, COOH |

| Methyl 2-hydroxy-4-nitrobenzoate | Not provided | C₈H₇NO₅ | 197.15 | Hydroxyl, nitro, methyl ester | 2-OH, 4-NO₂, COOCH₃ |

| tert-Butyl 4-bromo-2-nitrobenzoate | 890315-72-7 | C₁₁H₁₂BrNO₄ | 302.12 | Bromo, nitro, tert-butyl ester | 4-Br, 2-NO₂, COO-tert-butyl |

*Calculated based on molecular formula.

Reactivity and Stability

- Nitro Group Effects : The nitro group at the 4-position (meta to the ester) deactivates the aromatic ring, directing electrophilic substitution to the 6-position. In contrast, the 5-nitro isomer (para to the hydroxyl) may exhibit different regioselectivity .

- Ester Hydrolysis : The tert-butyl ester is more resistant to hydrolysis under basic conditions compared to methyl esters but undergoes acid-catalyzed hydrolysis to yield the carboxylic acid.

- Safety Considerations : Tert-butyl derivatives (e.g., tert-butyl alcohol) are flammable (flash point ~11°C) and react violently with oxidizers and strong acids, releasing toxic gases like isobutylene . Similar precautions likely apply to tert-butyl esters.

Research Findings and Data Gaps

- Mutagenicity Reduction : Dietary antioxidants with tert-butyl groups (e.g., BHA) reduce mutagenicity of benzo(a)pyrene metabolites, implying that tert-butyl substituents may enhance metabolic stability .

- Safety Data : While tert-butyl alcohol exhibits acute toxicity (e.g., respiratory irritation, CNS depression) , specific toxicological data for this compound are lacking.

Biological Activity

Tert-butyl 2-hydroxy-4-nitrobenzoate, a compound with the molecular formula C11H13NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical reactions, including:

- Silylation : Using dimethyl-tert-butylchlorosilane to protect the hydroxyl group.

- Methylation : Achieved via dimethyl sulfate to yield a methylated derivative.

- Hydrolysis : Acid hydrolysis of the methylated product leads to the formation of the target compound.

These synthetic routes allow for the isolation of pure isomers, which can be critical for assessing biological activity.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Hydroxyl Group : This functional group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

These interactions may lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving mice, this compound was tested for its inhibitory effects on benzo[a]pyrene-induced neoplasia. Results showed that it reduced both the number of tumors and tumor incidence when included in the diet of ICR/Ha mice. The compound demonstrated a higher inhibitory effect compared to other isomers, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Q & A

Q. Q1: What are the optimal synthetic pathways for Tert-butyl 2-hydroxy-4-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: To determine optimal pathways, employ a factorial design approach to test variables like temperature, catalyst type (e.g., acid/base), and solvent polarity. For example, esterification of 2-hydroxy-4-nitrobenzoic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) can be optimized by varying molar ratios (1:1 to 1:3) and reflux times (6–24 hours). Monitor yields via HPLC or NMR and validate purity with melting point analysis. Compare results with analogous tert-butyl ester syntheses, such as tert-butyl (4-chlorophenethyl)carbamate .

Q. Q2: How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer: Use a combination of -NMR and -NMR to identify key structural features:

- Nitro group : Look for deshielded aromatic protons (δ 8.5–9.0 ppm) and NOESY correlations.

- tert-butyl group : A singlet at δ 1.3–1.5 ppm (9H) in -NMR and a peak near δ 28 ppm in -NMR.

- Ester carbonyl : A strong IR absorption at ~1700–1750 cm⁻¹. Cross-reference with databases for nitroaromatic esters like tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate .

Advanced Research Questions

Q. Q3: What mechanistic insights explain competing side reactions (e.g., nitration vs. ester hydrolysis) during the synthesis of this compound?

Methodological Answer: Design kinetic studies using stopped-flow UV-Vis spectroscopy to track intermediates. For example:

- Nitration pathway : Monitor nitronium ion (NO₂⁺) formation under varying HNO₃/H₂SO₄ concentrations.

- Hydrolysis : Investigate pH-dependent ester cleavage via LC-MS to identify byproducts (e.g., free benzoic acid). Compare with tert-butyl carbamate stability under acidic conditions . Use DFT calculations to model transition states and validate experimental observations.

Q. Q4: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Perform comparative studies with less bulky esters (e.g., methyl or ethyl analogs). Use Hammett plots to correlate substituent effects (σ values) with reaction rates in NAS reactions (e.g., with amines or thiols). Measure activation energies via Arrhenius plots and compare steric parameters (e.g., Taft’s ) . Reference studies on tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives to assess steric vs. electronic contributions .

Q. Q5: What strategies resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Apply a systematic solubility screening protocol:

Solvent selection : Test polar (DMSO, MeOH), nonpolar (hexane), and semi-polar (EtOAc) solvents.

Temperature control : Measure solubility at 25°C and 50°C using gravimetric or UV-spectrophotometric methods.

Data normalization : Account for solvent purity and humidity using Karl Fischer titration.

Cross-validate findings with computational solubility predictions (e.g., COSMO-RS) and reference analogous nitroaromatics like tert-butyl 2-chloro-4-nitrophenylcarbamate .

Data-Driven and Theoretical Frameworks

Q. Q6: How can computational modeling (e.g., DFT, MD) predict the stability of this compound under thermal stress?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine bond dissociation energies (BDEs) for the ester and nitro groups.

Molecular dynamics (MD) : Simulate thermal degradation (e.g., 100–300°C) to identify decomposition pathways. Compare with experimental TGA/DSC data.

Reactivity indices : Calculate Fukui functions to predict sites prone to radical attack .

Q. Q7: What experimental designs address conflicting bioactivity data in drug discovery studies involving this compound derivatives?

Methodological Answer: Adopt a multi-omics approach:

In vitro assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media).

SAR analysis : Synthesize derivatives with systematic substituent variations (e.g., -NO₂ → -NH₂) and test against target enzymes (e.g., kinases).

Meta-analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for publication bias .

Methodological Integration

Q. Q8: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize the scale-up synthesis of this compound?

Methodological Answer: Implement AI for process simulation:

Parameter optimization : Train neural networks on small-scale reaction data to predict batch reactor performance.

Risk assessment : Use Monte Carlo simulations to model failure modes (e.g., exothermic runaway reactions).

Real-time adjustments : Integrate IoT sensors for feedback control in continuous-flow systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.